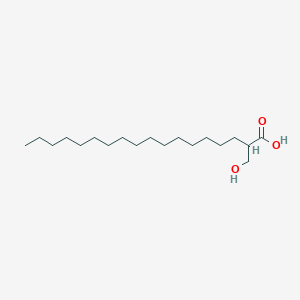

2-(Hydroxymethyl)octadecanoic acid

Número de catálogo B8482644

Peso molecular: 314.5 g/mol

Clave InChI: UZXORIUANPGXEW-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04196300

Procedure details

Anhydrous THF (327 ml) and 19.7 g (0.195 mole) of diisopropylamine are added to a dry three-neck flask purged with nitrogen and maintained under a nitrogen atmosphere. After cooling the mixture to -20° C., 123 ml of n-butyllithium in hexane (1.6 M) (0.195 mole) is added slowly to prevent the temperature from exceeding 0° C. and then 32.2 ml of anhydrous HMPA (0.18 mole) is added. A solution of 23.0 g of stearic acid (0.081 mole) in 165 ml of THF is added dropwise with stirring while maintaining the reaction temperature below 0° C. A milky white suspension results after the addition of stearic acid. The reaction mixture is brought to about 40° C. by using a warm water bath. The suspension changed to a clear solution as the temperature gradually reaches 40° C. This system is then connected to a formaldehyde generating system. Paraformaldehyde (16.4 g) is heated in a three-neck flask at 180°-200° C. to generate formaldehyde and the formaldehyde vapors are carried by a stream of nitrogen over the surface of the stirred solution of α-lithiated lithium stearate prepared previously. The reaction is terminated after complete depolymerization of paraformaldehyde (2 to 21/2 hrs.). The reaction solution is cooled in an ice bath and neutralized with hydrochloric acid until acidic. The organic layer is separated and then concentrated under reduced pressure to remove most of the THF solvent. The resulting oily residue is dissolved in 2 liters of ether and washed three times with 10% hydrochloric acid and then twice with water. The ether layer is dried over Na2SO4 and the solvents removed under reduced pressure to give 22.4 g (92%) of crude product which is recrystallized once from acetone to give 17.3 g (71% yield) of α-hydroxymethylstearic acid, m.p. 62°-67° C. This material is used for the next reaction withouth further purification.

Name

lithium stearate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

71%

Identifiers

|

REACTION_CXSMILES

|

C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.CN(P(N(C)C)(N(C)C)=O)C.[C:30]([OH:49])(=[O:48])[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47].C=O.[C:52]([O-])(=[O:70])CCCCCCCCCCCCCCCCC.[Li+]>C1COCC1>[OH:70][CH2:52][CH:31]([CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47])[C:30]([OH:49])=[O:48] |f:6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Two

|

Name

|

lithium stearate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Li+]

|

Step Three

|

Name

|

|

|

Quantity

|

19.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

|

|

Quantity

|

327 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

123 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

0.195 mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC

|

Step Five

|

Name

|

|

|

Quantity

|

32.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)P(=O)(N(C)C)N(C)C

|

Step Six

|

Name

|

|

|

Quantity

|

23 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)(=O)O

|

|

Name

|

|

|

Quantity

|

165 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCCCCCCCC)(=O)O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Nine

|

Name

|

|

|

Quantity

|

16.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged with nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained under a nitrogen atmosphere

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

from exceeding 0° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the reaction temperature below 0° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A milky white suspension results

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is brought to about 40° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

changed to a clear solution as the temperature gradually reaches 40° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared previously

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction is terminated after complete depolymerization of paraformaldehyde (2 to 21/2 hrs.)

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction solution is cooled in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer is separated

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove most of the THF solvent

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The resulting oily residue is dissolved in 2 liters of ether

|

WASH

|

Type

|

WASH

|

|

Details

|

washed three times with 10% hydrochloric acid

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ether layer is dried over Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvents removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 22.4 g (92%) of crude product which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is recrystallized once from acetone

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCC(C(=O)O)CCCCCCCCCCCCCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 17.3 g | |

| YIELD: PERCENTYIELD | 71% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |